4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole
Description
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole is a nitrobenzoxadiazole (NBD) derivative characterized by a 2,1,3-benzoxadiazole core substituted with a nitro group at the 7-position and an imidazole moiety at the 4-position. The NBD scaffold is renowned for its strong electrophilic properties, fluorescence, and reactivity toward nucleophilic thiols and amines, making it a versatile platform for chemical probes and therapeutic agents . This compound’s imidazole substituent enhances its ability to interact with biological targets, such as enzymes or nucleic acids, while the nitro group contributes to its electrophilic reactivity and fluorescence quenching behavior .
NBD derivatives are widely studied for applications in cancer therapy, enzyme inhibition, and fluorescent labeling. For example, 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole may act as a suicide inhibitor of glutathione S-transferases (GSTs), similar to other NBD-based compounds, by forming covalent adducts with nucleophilic residues in enzyme active sites . Its lipophilicity, influenced by the imidazole group, likely determines its cellular uptake and bioavailability, a critical factor for anticancer activity .
Properties
CAS No. |
91485-28-8 |
|---|---|
Molecular Formula |
C9H5N5O3 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-imidazol-1-yl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C9H5N5O3/c15-14(16)7-2-1-6(13-4-3-10-5-13)8-9(7)12-17-11-8/h1-5H |
InChI Key |
CYQFGHMJSWAADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring displaces the chlorine atom on the benzoxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(1H-Imidazol-1-yl)-7-amino-2,1,3-benzoxadiazole.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-nitro-2,1,3-benzoxadiazole core has been functionalized with diverse substituents to tailor its reactivity, solubility, and target specificity. Below is a comparative analysis of key NBD derivatives:
Structural and Functional Comparison
Key Research Findings
Electrophilic Reactivity and Protein Binding
- Lipophilic NBD derivatives (e.g., NSC 228155) rapidly bind to proteins (e.g., GSTs, Myc oncoproteins) within 6 minutes in cancer cells. However, prolonged exposure (>30 minutes) reduces fluorescence, suggesting dynamic binding or degradation .
- In contrast, hydrophilic derivatives like NBD-IAA are ineffective in cellular assays due to poor membrane permeability .
Anticancer Mechanisms NBDHEX inhibits GSTs, disrupting detoxification pathways in cancer cells and enhancing chemotherapeutic efficacy. It also induces apoptosis via mitochondrial targeting . Derivatives with long alkyl chains (e.g., sulfanylbutanol) exhibit broad-spectrum cytotoxicity, with IC₅₀ values in the low micromolar range against K562 leukemia and HepG2 cells .
Fluorescent Applications NBD-Cl derivatives (e.g., NBD-COCl) selectively detect carcinogenic aromatic diamines in HPLC assays . NBD-ProCZ enables sensitive detection of 4-hydroxynonenal (HNE), a biomarker of oxidative stress, in human serum .
Advantages and Limitations
- 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole: Advantages: The imidazole group may improve solubility and target specificity compared to purely lipophilic analogs. Limitations: Limited direct data on its GST inhibition potency or pharmacokinetics compared to well-studied derivatives like NBDHEX.
- NBDHEX: Advantages: Clinically relevant multidrug resistance reversal in tumors . Limitations: Potential off-target effects due to broad protein reactivity.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole | NBDHEX | NBD-Cl |
|---|---|---|---|
| Molecular Weight | ~275 g/mol | 325 g/mol | 211 g/mol |
| LogP (Predicted) | ~1.5 | 3.2 | 1.8 |
| Fluorescence λmax (nm) | Quenched by nitro group | 535 | 530 |
| Key Functional Group | Imidazole | Thioether | Chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
